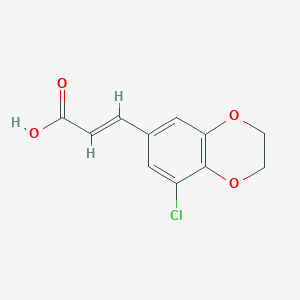

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a chlorinated aromatic compound with potential interest in various fields of chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic compounds, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds typically involves strategies that ensure the introduction of the chlorine atom into the aromatic ring, as well as the formation of the carboxylic acid group. Although the exact synthesis method for this compound is not detailed in the provided papers, similar compounds are often synthesized using techniques such as electrophilic aromatic substitution for chlorination and various methods for the introduction of the carboxylic group.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is crucial in determining their chemical behavior and properties. The papers provided discuss the use of density functional theory (DFT) calculations to determine the optimized molecular structure and vibrational wavenumbers of related compounds. These studies typically involve the calculation of geometrical parameters and harmonic vibrations, which are then compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo a variety of chemical reactions, including further halogenation, nucleophilic aromatic substitution, and reactions involving the carboxylic acid group. The reactivity of such compounds is often influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of other substituents on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds, such as this compound, are influenced by their molecular structure. The presence of the chlorine atom and the carboxylic acid group affects properties like melting point, boiling point, solubility, and acidity. Theoretical calculations, such as HOMO and LUMO analysis, can provide insights into the electronic properties of the compound, including charge transfer and stability. The NBO analysis can reveal information about hyperconjugative interactions and charge delocalization, which are important for understanding the compound's reactivity and stability . Additionally, the first hyperpolarizability is an important property for nonlinear optical materials, and compounds with high hyperpolarizability are of interest for future studies in this field .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Inflammatory Activity

- Anti-Inflammatory Properties: Research has shown that racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid exhibits significant anti-inflammatory properties. This compound was prepared from 2,3-dihydro-1,4-benzodioxin and compared with other anti-inflammatory agents for effectiveness (Vazquez, Rosell, & Pujol, 1997).

Antibacterial and Antifungal Agents

- Antimicrobial Potential: Various studies have synthesized derivatives of 2,3-dihydro-1,4-benzodioxin, demonstrating significant antibacterial and antifungal potential. These derivatives include compounds such as 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, which showed promising antimicrobial activity with low hemolytic activity (Abbasi et al., 2020).

Enzyme Inhibition

- Lipoxygenase Inhibition: Certain synthesized derivatives of 2,3-dihydro-1,4-benzodioxin, such as N-substituted benzenesulfonamide derivatives, have been found to exhibit inhibitory activity against the lipoxygenase enzyme, indicating potential applications in the treatment of inflammation-related conditions (Abbasi et al., 2017).

Biocatalysis in Pharmaceutical Synthesis

- Chiral Synthons for Therapeutics: An amidase from Alcaligenes faecalis subsp. parafaecalis was discovered to be efficient in producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for synthesizing therapeutic agents like (S)-doxazosin mesylate and others. This biocatalytic approach offers a more efficient method compared to traditional synthesis (Mishra, Kaur, Sharma, & Jolly, 2016).

Anticonvulsant Activity

- Potential in Treating Seizures: Compounds based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, such as amino amides and amino esters, have shown anticonvulsant activity, suggesting potential applications in the treatment of seizure disorders (Arustamyan et al., 2019).

Anti-Diabetic Agents

- α-Glucosidase Enzyme Inhibition: New derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated for their anti-diabetic potentials, particularly by inhibiting the α-glucosidase enzyme. This suggests potential applications in the management of type-2 diabetes (Abbasi et al., 2023).

Zukünftige Richtungen

The future directions for research on “3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” could include further exploration of its potential antibacterial properties . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Wirkmechanismus

Target of Action

Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit have been studied for their potential as α- and β- adrenergic antagonists .

Mode of Action

It is known that adrenergic antagonists work by blocking the effects of adrenaline on specific adrenergic receptors, thereby altering the neurotransmission process .

Biochemical Pathways

Adrenergic antagonists generally affect the adrenergic signaling pathway, which plays a crucial role in the cardiovascular system, the metabolic system, and the central nervous system .

Eigenschaften

IUPAC Name |

(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDFDEZJZXAHBU-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)

![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)